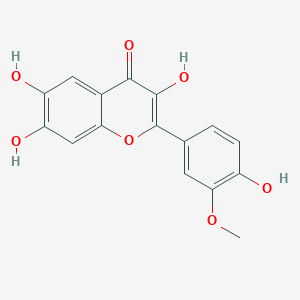
3,6,7-Trihydroxy-2-(4-hydroxy-3-methoxy-phenyl)chromone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6,7-Trihydroxy-2-(4-hydroxy-3-methoxy-phenyl)chromone is a naturally occurring phenolic compound belonging to the chromone family. Chromones are known for their diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties . This compound is found in various plants and fungi and has been the subject of extensive research due to its potential health benefits and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7-Trihydroxy-2-(4-hydroxy-3-methoxy-phenyl)chromone typically involves the use of starting materials such as cinnamoyl-CoA and malonyl-CoA . The key steps in the synthetic route include:
Condensation Reaction: The initial step involves the condensation of cinnamoyl-CoA with malonyl-CoA to form a polyketide intermediate.
Cyclization: The polyketide intermediate undergoes cyclization to form the chromone core structure.
Hydroxylation and Methoxylation: The chromone core is further hydroxylated and methoxylated at specific positions to yield the final compound.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods involving the use of genetically engineered microorganisms. These microorganisms are capable of producing the compound through fermentation processes, which are optimized for high yield and purity .
化学反应分析
Types of Reactions
3,6,7-Trihydroxy-2-(4-hydroxy-3-methoxy-phenyl)chromone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The hydroxyl and methoxy groups can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
科学研究应用
3,6,7-Trihydroxy-2-(4-hydroxy-3-methoxy-phenyl)chromone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of various chromone derivatives with potential pharmaceutical applications.
Biology: It is studied for its antioxidant and antimicrobial properties, which can be applied in the development of natural preservatives and antimicrobial agents.
Medicine: The compound has shown promise in the treatment of cancer, inflammation, and neurological disorders due to its bioactive properties.
Industry: It is used in the formulation of cosmetics and nutraceuticals due to its health-promoting effects.
作用机制
The mechanism of action of 3,6,7-Trihydroxy-2-(4-hydroxy-3-methoxy-phenyl)chromone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
相似化合物的比较
3,6,7-Trihydroxy-2-(4-hydroxy-3-methoxy-phenyl)chromone can be compared with other similar compounds, such as:
5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,8-trimethoxy-4H-chromen-4-one: This compound has additional methoxy groups, which may enhance its bioactivity.
2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate: This derivative has an acrylate group, which may alter its chemical properties and biological activities.
属性
分子式 |
C16H12O7 |
|---|---|
分子量 |
316.26 g/mol |
IUPAC 名称 |
3,6,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O7/c1-22-13-4-7(2-3-9(13)17)16-15(21)14(20)8-5-10(18)11(19)6-12(8)23-16/h2-6,17-19,21H,1H3 |
InChI 键 |
KQBHOMRPRBEQFF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=CC(=C(C=C3O2)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


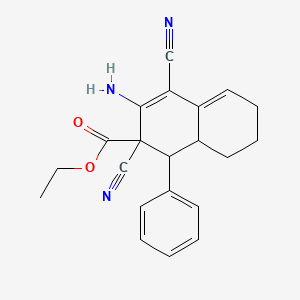
![(2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(phenylsulfonyl)methyl]tetrahydrofuran-3-ol](/img/structure/B13408956.png)
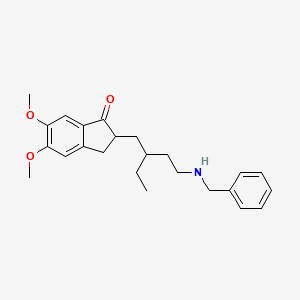
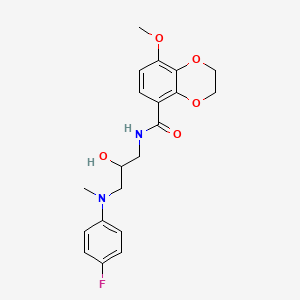
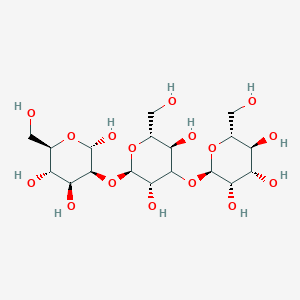
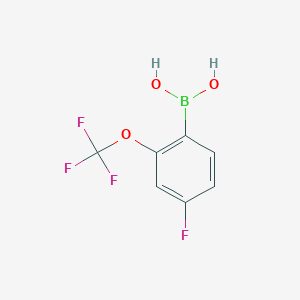
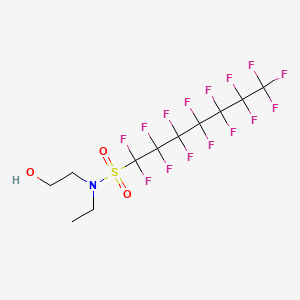
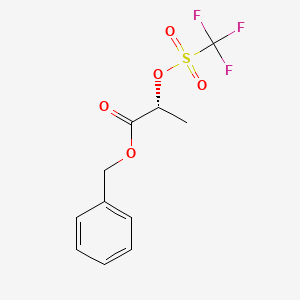
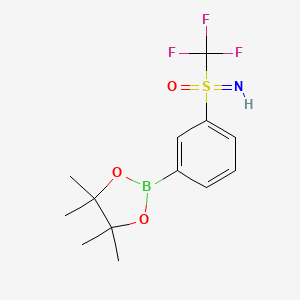
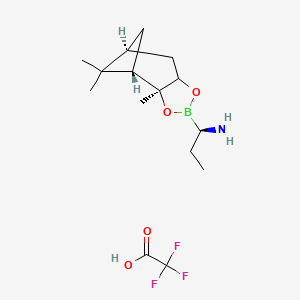
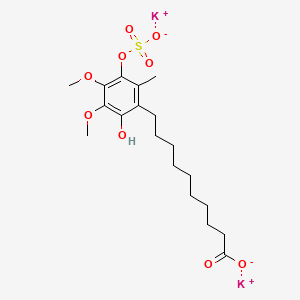
![2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide](/img/structure/B13409028.png)
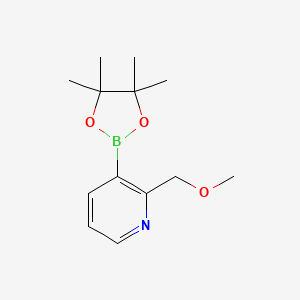
![N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine](/img/structure/B13409039.png)
